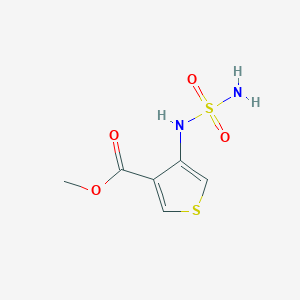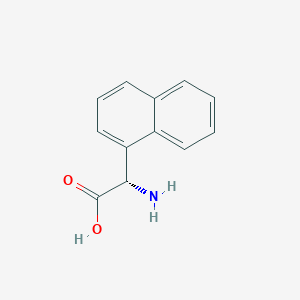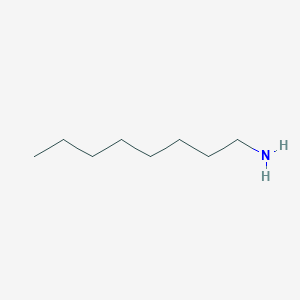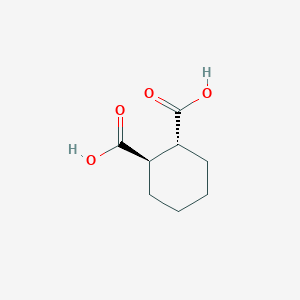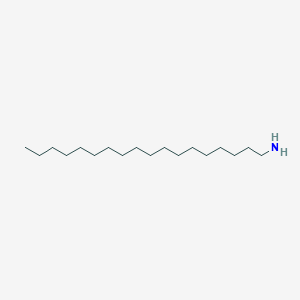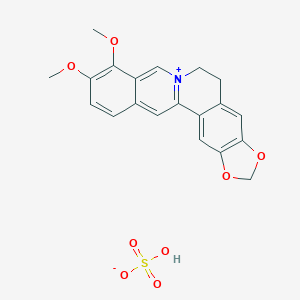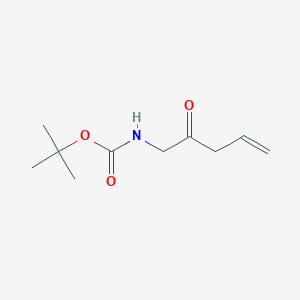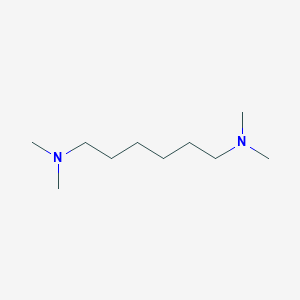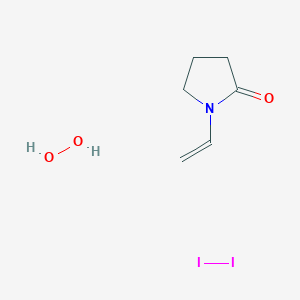
Perimed
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perimed is a scientific research tool that is widely used in the field of biomedical research. It is a non-invasive method that allows for the measurement of blood flow in tissues and organs. The purpose of
Wirkmechanismus
Perimed works by measuring the absorption of light by hemoglobin in the blood. When light is shone on tissue, it is absorbed by hemoglobin, which causes a change in the color of the tissue. This change in color is then measured by Perimed, which allows for the calculation of blood flow in the tissue.
Biochemische Und Physiologische Effekte
Perimed has several biochemical and physiological effects on the body. It can be used to measure blood flow in tissues and organs, which can provide valuable information about the function of these structures. It can also be used to study the effects of drugs and other treatments on blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
Perimed has several advantages for lab experiments. It is a non-invasive method that does not require the use of radioactive tracers or other potentially harmful substances. It is also relatively easy to use and can provide rapid results. However, Perimed has some limitations, including the fact that it can only measure blood flow in tissues that are close to the surface of the skin.
Zukünftige Richtungen
There are several future directions for the use of Perimed in scientific research. One area of interest is the use of Perimed to study the effects of exercise on blood flow in tissues and organs. Another area of interest is the use of Perimed to study the effects of drugs and other treatments on blood flow in cancerous tissues. Additionally, there is potential for the development of new technologies that could improve the accuracy and precision of Perimed measurements.
Conclusion
Perimed is a valuable scientific research tool that is widely used in the study of vascular diseases, cancer, wound healing, and tissue engineering. It is a non-invasive method that measures blood flow in tissues and organs and has several advantages for lab experiments. While there are some limitations to the use of Perimed, there are also several future directions for its use in scientific research.
Synthesemethoden
Perimed is synthesized using a combination of chemical and physical processes. The primary chemical used in the synthesis process is sodium iodide. The physical process involves the use of a laser to excite the sodium iodide, which then emits light at a specific wavelength. This light is then used to measure blood flow in tissues and organs.
Wissenschaftliche Forschungsanwendungen
Perimed is used in a wide range of scientific research applications. It is commonly used in the study of vascular diseases, such as atherosclerosis, hypertension, and diabetes. It is also used in the study of cancer, wound healing, and tissue engineering.
Eigenschaften
CAS-Nummer |
113813-79-9 |
|---|---|
Produktname |
Perimed |
Molekularformel |
C6H11I2NO3 |
Molekulargewicht |
398.97 g/mol |
IUPAC-Name |
1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |
InChI |
InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |
InChI-Schlüssel |
ZAUYNCUCMJDAHW-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.OO.II |
Kanonische SMILES |
C=CN1CCCC1=O.OO.II |
Synonyme |
Perimed |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



